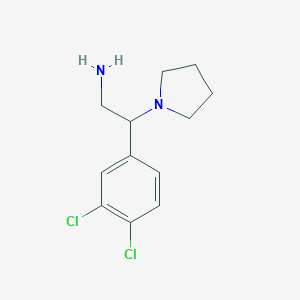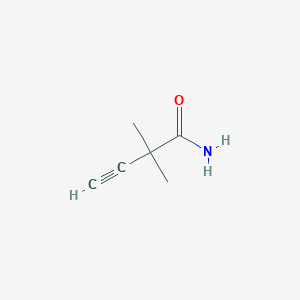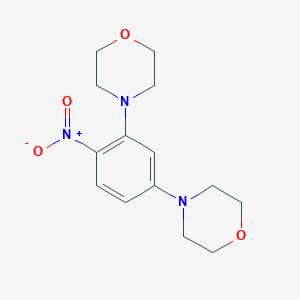
2,4-Dimorpholinonitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimorpholinonitrobenzene is an organic compound with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol . It is characterized by the presence of two morpholine rings attached to a nitrobenzene core. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dinitrochlorobenzene with morpholine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2,4-Dimorpholinonitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimorpholinonitrobenzene undergoes several types of chemical reactions, including:
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and an appropriate solvent such as ethanol.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
2,4-Dimorpholinonitrobenzene is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to investigate the effects of nitrobenzene derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2,4-Dimorpholinonitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine groups can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Similar in structure but lacks the morpholine groups.
2,4-Dichloronitrobenzene: Contains chlorine atoms instead of morpholine groups.
Uniqueness
2,4-Dimorpholinonitrobenzene is unique due to the presence of both nitro and morpholine groups, which confer distinct chemical and biological properties. This combination makes it particularly useful in proteomics research and other scientific applications .
Properties
IUPAC Name |
4-(3-morpholin-4-yl-4-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-17(19)13-2-1-12(15-3-7-20-8-4-15)11-14(13)16-5-9-21-10-6-16/h1-2,11H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXWNZPLYVFBSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
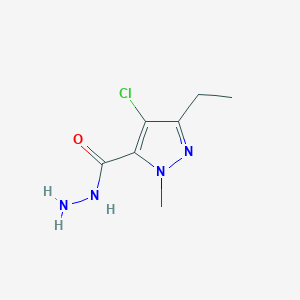
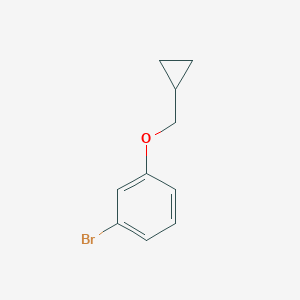
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

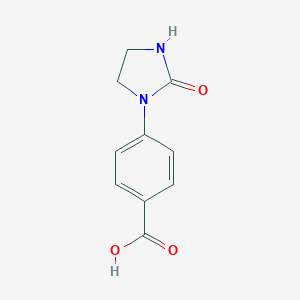
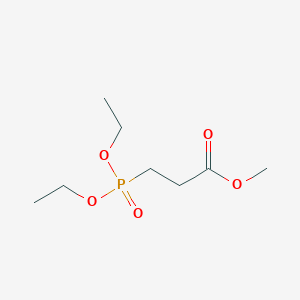



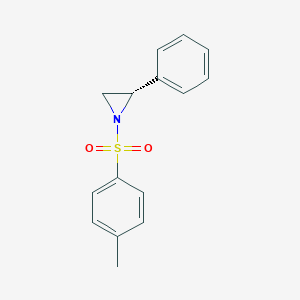
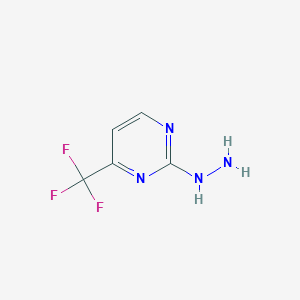
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
